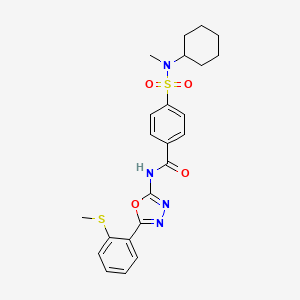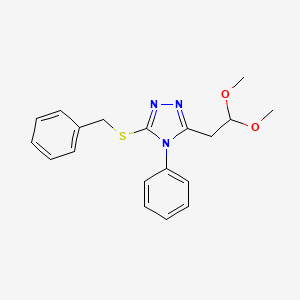
3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. These include a triazole ring, a benzylsulfanyl group, a dimethoxyethyl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups around the triazole ring. The presence of the benzylsulfanyl, dimethoxyethyl, and phenyl groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. The triazole ring is a common motif in medicinal chemistry due to its ability to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethoxyethyl group could potentially increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- A study presented the synthesis of novel triazolo[1,5-a]triazin-7-ones starting from 3-amino-5-sulfanyl-1,2,4-triazole. This work highlights the flexibility of triazole derivatives in forming complex heterocyclic compounds through a series of functionalization steps, including alkylation and oxidation (Heras et al., 2003).
Biological Activities
- Research into S-substituted derivatives of triazole-thiones demonstrated their significant antioxidant activity, with some compounds exhibiting properties superior to common antibiotics. This suggests potential applications of triazole derivatives in developing antioxidant agents (Tumosienė et al., 2014).
- Another study focused on the synthesis of triazole compounds with potential cytotoxic, antibacterial, and antifungal activities. These findings imply the utility of triazole derivatives in the development of new therapeutic agents (Sumangala et al., 2012).
Antimicrobial and Antifungal Applications
- The antimicrobial and larvicidal activities of novel triazinone derivatives were explored, revealing their potential as agents against bacterial, fungal pathogens, and mosquito larvae. This underscores the role of triazole derivatives in addressing public health challenges related to infectious diseases and pest control (Kumara et al., 2015).
Antitubercular and Antifungal Potency
- A study on sulfonyl derivatives of triazoles highlighted their moderate to significant antibacterial, antifungal, and antitubercular activities, suggesting the importance of triazole-based compounds in combating various infectious diseases (Suresh Kumar et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-benzylsulfanyl-5-(2,2-dimethoxyethyl)-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-23-18(24-2)13-17-20-21-19(22(17)16-11-7-4-8-12-16)25-14-15-9-5-3-6-10-15/h3-12,18H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTUJRGASYKYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=CC=C2)SCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2578099.png)
![N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578100.png)
![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/no-structure.png)
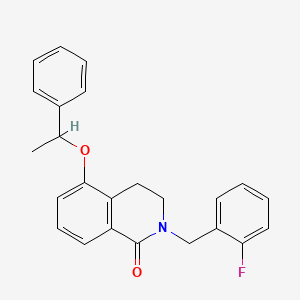
![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2578105.png)
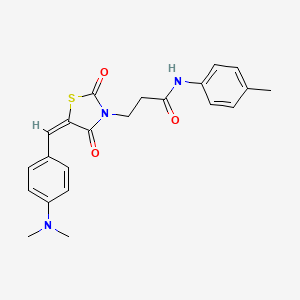
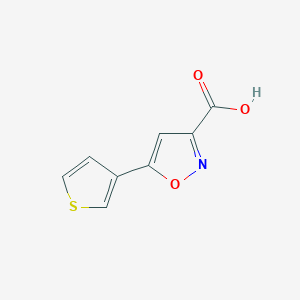

![3-(3-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2578112.png)
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
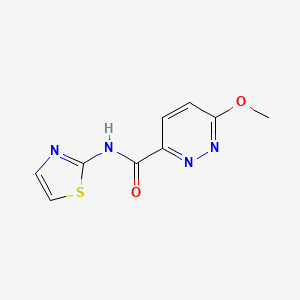

![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
